Home > Products > Screening Compounds P68669 > 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one -

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

Catalog Number: EVT-6228718
CAS Number:
Molecular Formula: C20H22N4O2
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

    Cardiovascular research: Compounds like 3-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-(1H,3H)-quinazoline-2,4-dione monohydrochloride (SGB1534) demonstrate α1-adrenoceptor blocking properties, making them relevant for studying hypertension and related conditions [, , ].

    Central nervous system research: The 2-methoxyphenylpiperazinyl moiety is found in various compounds exhibiting activity at serotonin receptors, indicating potential applications in studying mood disorders, anxiety, and cognition [, , ].

    Anti-parasitic research: Methyl [5[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate, a compound with structural similarities, shows activity against parasites like Ancylostoma ceylanicum and Nippostrongylus brasiliensis, highlighting potential applications in anti-parasitic drug development [].

3-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-(1H,3H)-quinazoline-2,4-dione monohydrochloride (SGB1534)

Compound Description: SGB1534 is a newly synthesized α-adrenoceptor blocking agent. Research indicates that this compound exhibits a higher potency for inhibiting contractions evoked by amines compared to its ability to inhibit depolarizations. [] Additionally, it demonstrates α1-adrenoceptor blocking properties but not α2-adrenoceptor blocking activity. [] Further investigation suggests that SGB1534 effectively inhibits the binding of 3H-prazosin to α1-adrenoceptor sites in both the brain and aorta. [] The study highlighted a potent inhibitory effect of SGB1534 specifically at α1-adrenoceptor binding sites, with minimal impact on α2- or β-adrenoceptor sites. [] This selective inhibition is proposed as a contributing factor to the compound's hypotensive effect. []

2-Amino-1,4-dihydro-4-(2-[-4[4-(2-methoxyphenyl)-1-piperazinyl]- butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513)

Compound Description: XB513 is a novel compound designed to possess both calcium agonistic and α-1 adrenergic receptor antagonistic properties. [] Its calcium agonistic effects are evident in its ability to induce positive inotropic responses in isolated guinea pig left atria, although with lower potency than Bay K 8644. [] XB513 demonstrated a significant inhibitory effect on the contractile response of norepinephrine in rabbit aorta, indicating its α-1 adrenergic receptor antagonistic properties. [] In a canine model of acute heart failure, XB513 effectively reversed the decline in mean arterial pressure, cardiac output, and dP/dt, as well as the elevation in left ventricular end-diastolic pressure caused by propranolol. [] These findings suggest that XB513 holds potential as a new therapeutic agent for congestive heart failure. []

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is classified as a cerebral circulation improver with demonstrated vasospasmolytic action. [] It acts as a calmodulin antagonist, exhibiting greater potency in inhibiting the superprecipitation of chicken gizzard smooth muscle actomyosin compared to other calmodulin antagonists like trifluoperazine and W-7. [] This suggests a specific affinity of Ro 22-4839 for smooth muscle contraction processes. [] Furthermore, Ro 22-4839 has been shown to prevent erythrocyte deformability reduction, platelet aggregation, and lipid peroxidation. [] In a study involving stroke-prone spontaneously hypertensive rats (SHRSP), long-term treatment with Ro 22-4839 effectively prevented the progression of stroke and cerebral edema. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor developed through structure-based drug design and high-throughput screening. [] Notably, FR255595 displays potent inhibition of PARP activity, with an IC50 value of 11 nM. [] Additionally, FR255595 demonstrates favorable oral bioavailability and brain penetration, making it a promising candidate for the treatment of neurodegenerative disorders. [] Studies in both in vitro and in vivo models have provided evidence for the neuroprotective effects of FR255595. []

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl)propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

Compound Description: SN003 is a novel small-molecule antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. [] Demonstrating high affinity and selectivity for CRF1 receptors, SN003 effectively inhibits CRF-induced cAMP accumulation and adrenocorticotropin hormone release. [] Characterization of its radiolabeled form, [3H]SN003, reveals reversible and saturable binding to rat cortex and human CRF1-expressing HEK293e cell membranes. []

Properties

Product Name

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H22N4O2/c1-26-18-9-5-4-8-17(18)24-12-10-23(11-13-24)14-19-21-16-7-3-2-6-15(16)20(25)22-19/h2-9H,10-14H2,1H3,(H,21,22,25)

InChI Key

WJHQUGRZEGLKRF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.